4-Prop-2-ynyloxy-benzoic acid tert-butyl ester
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Overview
Description
4-Prop-2-ynyloxy-benzoic acid tert-butyl ester is an organic compound that features a benzoic acid core with a prop-2-ynyloxy substituent and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Prop-2-ynyloxy-benzoic acid tert-butyl ester typically involves the esterification of 4-hydroxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The prop-2-ynyloxy group can be introduced via a nucleophilic substitution reaction using propargyl bromide and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-ynyloxy group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the prop-2-ynyloxy group.
Reduction: Alcohol derivatives from the reduction of the ester group.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
4-Prop-2-ynyloxy-benzoic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Prop-2-ynyloxy-benzoic acid tert-butyl ester involves its interaction with specific molecular targets. The prop-2-ynyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
- 4-Prop-2-ynyloxy-benzoic acid methyl ester
- 4-Prop-2-ynyloxy-benzoic acid ethyl ester
- 4-Prop-2-ynyloxy-benzoic acid isopropyl ester
Comparison: 4-Prop-2-ynyloxy-benzoic acid tert-butyl ester is unique due to the presence of the bulky tert-butyl ester group, which can influence its steric properties and reactivity. Compared to its methyl, ethyl, and isopropyl counterparts, the tert-butyl ester provides greater stability and resistance to hydrolysis, making it a valuable compound in various applications.
Properties
IUPAC Name |
tert-butyl 4-prop-2-ynoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-5-10-16-12-8-6-11(7-9-12)13(15)17-14(2,3)4/h1,6-9H,10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGGUAQBHNEGBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)OCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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